CP671305
Description
Overview of Cyclic Nucleotides (cAMP and cGMP) as Second Messengers
cAMP and cGMP are single-phosphate nucleotides with a cyclic bond arrangement between the sugar and phosphate (B84403) groups. wikipedia.org They are derived from ATP and GTP, respectively, and play pivotal roles in transducing signals from various first messengers, such as hormones and neurotransmitters, that bind to cell surface receptors. byjus.combritannica.comsigmaaldrich.com These cyclic nucleotides then modulate the activity of downstream effector proteins, including protein kinase A (PKA) activated by cAMP, and protein kinase G (PKG) activated by cGMP, as well as cyclic nucleotide-gated ion channels and guanine (B1146940) nucleotide exchange factors. sigmaaldrich.comrjppd.orglibretexts.org This modulation leads to diverse cellular responses, including changes in metabolism, gene regulation, ion channel activity, smooth muscle tone, and immune function. byjus.comsigmaaldrich.comrjppd.orgpsu.edu
Introduction to Phosphodiesterase Enzyme Families and Their Physiological Roles
Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the hydrolysis of the 3',5'-cyclic phosphate bond in cAMP and cGMP, converting them to their inactive 5'-monophosphate forms. nih.govrjppd.orgontosight.ai By controlling the rate of cyclic nucleotide degradation, PDEs precisely regulate the amplitude, duration, and spatial localization of intracellular cAMP and cGMP signaling. nih.govrjppd.orgphysiology.org This fine-tuning of cyclic nucleotide levels is essential for maintaining normal cellular function and physiological homeostasis. ontosight.ai
Classification and Diversity of PDE Isoenzymes
The mammalian PDE superfamily is remarkably diverse, consisting of 11 distinct families (PDE1 to PDE11), encoded by 21 genes. nih.govpsu.eduontosight.airesearchgate.net Further complexity arises from alternative mRNA splicing, which generates over 100 different PDE isoforms or variants. nih.govpsu.eduresearchgate.net These families and isoforms exhibit distinct substrate specificities, kinetic properties, regulatory mechanisms, and tissue and subcellular distributions. psu.eduontosight.airesearchgate.netatsjournals.org This diversity allows for the compartmentalization of cyclic nucleotide signaling, enabling specific cellular responses to different stimuli. nih.govresearchgate.netpnas.org
For example, PDE1 is activated by Ca2+/calmodulin and hydrolyzes both cAMP and cGMP. nih.govpsu.edu PDE2 is stimulated by cGMP and hydrolyzes both cyclic nucleotides. psu.edu PDE3 is inhibited by cGMP and primarily hydrolyzes cAMP. psu.edu PDE5 is specific for cGMP hydrolysis and is a well-known target for drugs treating erectile dysfunction and pulmonary hypertension. psu.eduontosight.aiwisdomlib.org PDE4, the focus of this article, is specific for cAMP hydrolysis. psu.edumdpi.commdpi.com
Significance of PDE4 Family in Cellular Processes
The PDE4 family is a particularly significant group of cAMP-specific PDEs, encoded by four distinct genes: PDE4A, PDE4B, PDE4C, and PDE4D. nih.govmdpi.comfrontiersin.org These subtypes are located on different chromosomes and exhibit differential expression patterns across tissues and cell types. frontiersin.org PDE4 enzymes play a pivotal role in regulating a wide variety of physiological processes, particularly in inflammatory and immune cells, as well as in the brain and cardiovascular system. pnas.orgmdpi.comfrontiersin.orgnih.gov
In immune cells, PDE4B is highly expressed and is closely related to inflammatory responses. frontiersin.org PDE4 inhibitors can suppress various functions of immune cells, including the production of pro-inflammatory mediators like TNF-α. mdpi.commdpi.com In the cardiovascular system, PDE4 isoforms, especially PDE4D, are crucial for regulating cAMP levels and influencing processes like cardiac contractility and calcium handling. nih.govmdpi.com The compartmentalization of PDE4 isoforms within specific signaling complexes, known as signalosomes, allows for the localized control of cAMP gradients, which in turn modulates distinct cellular functions. nih.govpnas.orgnih.gov
Historical Context of PDE4 Inhibitors in Therapeutic Development
Given their critical role in regulating intracellular signaling, PDEs have long been recognized as attractive therapeutic targets for a wide range of diseases. nih.govontosight.aiphysiology.org Non-selective PDE inhibitors like theophylline (B1681296) have been used for decades, but their broad activity often leads to undesirable side effects. frontiersin.orgatsjournals.org The discovery and characterization of distinct PDE families and isoforms in the 1980s paved the way for the development of more selective inhibitors. mdpi.commdpi.comnih.govencyclopedia.pub
PDE4 inhibitors, with their specific action on cAMP hydrolysis, have been extensively investigated for their potential in treating inflammatory diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. mdpi.commdpi.comfrontiersin.orgnih.gov Early PDE4 inhibitors, such as rolipram, demonstrated promising anti-inflammatory effects in preclinical studies. mdpi.comfrontiersin.orgencyclopedia.pub However, the clinical development of these early compounds was significantly hampered by dose-limiting side effects, most notably nausea and emesis. nih.govmdpi.comfrontiersin.orgnih.govencyclopedia.pub This challenge highlighted the need for a better understanding of the specific roles of PDE4 subtypes in both therapeutic efficacy and adverse effects. nih.govnih.gov
Rationale for Investigating Selective PDE4D Inhibition with CP671305
The significant side effects associated with early, less selective PDE4 inhibitors prompted research into the specific contributions of each PDE4 subtype (PDE4A, PDE4B, PDE4C, and PDE4D) to both desired therapeutic effects and undesired adverse reactions. Evidence emerged suggesting that the emetic side effects might be primarily mediated by the inhibition of PDE4D, which is highly expressed in the central nervous system. nih.govmdpi.comnih.gov Conversely, inhibition of PDE4A and/or PDE4B was believed to be responsible for the beneficial anti-inflammatory effects. mdpi.comnih.gov
This understanding provided a strong rationale for developing subtype-selective PDE4 inhibitors, aiming to maximize therapeutic benefits while minimizing adverse effects. While the initial focus was on developing inhibitors selective for PDE4A and/or PDE4B, the discovery of compounds with selectivity towards PDE4D, such as this compound, was also significant. nih.gov Although selective PDE4D inhibition was initially hypothesized to be associated with emesis and thus not therapeutically beneficial in that context, the availability of such compounds allowed for the investigation of the specific functional role of PDE4D. nih.gov this compound, identified as a potent and selective inhibitor of PDE4D, was developed to explore the biological consequences of selectively targeting this particular PDE4 subtype. caymanchem.comtandfonline.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[4-[[[2-(1,3-benzodioxol-5-yloxy)pyridine-3-carbonyl]amino]methyl]-3-fluorophenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O7/c1-13(23(28)29)32-15-5-4-14(18(24)9-15)11-26-21(27)17-3-2-8-25-22(17)33-16-6-7-19-20(10-16)31-12-30-19/h2-10,13H,11-12H2,1H3,(H,26,27)(H,28,29)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIGFESSDPOCKS-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1)CNC(=O)C2=C(N=CC=C2)OC3=CC4=C(C=C3)OCO4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC(=C(C=C1)CNC(=O)C2=C(N=CC=C2)OC3=CC4=C(C=C3)OCO4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047282 | |
| Record name | CP-671305 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445295-04-5 | |
| Record name | CP-671305 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0445295045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-671305 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-671305 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LH034R9R9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Cp671305: Chemical Profile and Selectivity
Chemical Structure and Properties
This compound has the formal name (2R)-2-[4-[[[[2-(1,3-benzodioxol-5-yloxy)-3-pyridinyl]carbonyl]amino]methyl]-3-fluorophenoxy]-propanoic acid. caymanchem.com Its molecular weight is 454.40 g/mol , and its chemical formula is C23H19FN2O7. medchemexpress.com It is typically described as a white to off-white solid powder. medchemexpress.cominvivochem.cn
Interactive Table: Chemical Properties of this compound
| Property | Value |
|---|---|
| Formal Name | (2R)-2-[4-[[[[2-(1,3-benzodioxol-5-yloxy)-3-pyridinyl]carbonyl]amino]methyl]-3-fluorophenoxy]-propanoic acid |
| CAS Number | 445295-04-5 |
| Molecular Formula | C23H19FN2O7 |
| Molecular Weight | 454.40 g/mol |
| Appearance | White to off-white solid powder |
Note: In an interactive format, clicking on a property might display additional details or related information.
Inhibitory Potency against PDE4D (IC50 Values)
PDE4 Subtype Selectivity Profile
A key characteristic of this compound is its selectivity for PDE4D within the PDE4 family. In vitro studies have demonstrated that this compound potently inhibits PDE4D with an IC50 value of 3 nM. caymanchem.com Its inhibitory activity against other PDE4 subtypes is significantly lower, with IC50 values of 310 nM for PDE4A, 287 nM for PDE4B, and 3,858 nM for PDE4C. caymanchem.com This indicates a substantial selectivity for PDE4D over the other PDE4 isoforms.
Interactive Table: In Vitro Inhibition of PDE4 Subtypes by this compound (IC50 values)
| PDE4 Subtype | IC50 (nM) | Selectivity Ratio (vs PDE4D) |
|---|---|---|
| PDE4D | 3 | 1x |
| PDE4A | 310 | ~103x |
| PDE4B | 287 | ~96x |
| PDE4C | 3858 | ~1286x |
Note: In an interactive format, clicking on a PDE4 subtype could potentially link to information about that specific subtype.
Beyond the PDE4 family, this compound has shown minimal inhibitory activity against other PDE families, including PDE1, PDE2, PDE3, and PDE5, with IC50 values greater than 5,000 nM for all of these. caymanchem.com This broad selectivity profile underscores its utility as a tool for specifically investigating the role of PDE4D. caymanchem.com
Interactive Table: In Vitro Inhibition of Other PDE Families by this compound (IC50 values)
| PDE Family | IC50 (nM) |
|---|---|
| PDE1 | >5000 |
| PDE2 | >5000 |
| PDE3 | >5000 |
| PDE5 | >5000 |
Note: In an interactive format, clicking on a PDE family could potentially link to information about that specific family.
Research Findings on Cp671305
In Vitro Studies
In vitro studies with this compound have confirmed its potent and selective inhibition of PDE4D and explored its effects on cellular functions modulated by cAMP. For instance, this compound has been shown to inhibit the release of inflammatory mediators from immune cells. It inhibits the release of leukotriene E4 (LTE4) from eosinophils with an IC50 of 52 nM and leukotriene B4 (LTB4) from neutrophils with an IC50 of 106 nM. caymanchem.com These findings align with the known role of PDE4 in regulating inflammatory responses in these cell types.
Studies have also investigated the interaction of this compound with drug transporters and cytochrome P450 enzymes, which are important factors in drug disposition. This compound has been identified as a substrate for efflux transporters such as MRP2 and BCRP, but not MDR1. medchemexpress.comarctomsci.compsu.edunih.gov It is also a substrate for the uptake transporter human OATP2B1 with high affinity (Km = 4 µM) and rat hepatic Oatp1a4 (Km = 12 µM), but not human OATP1B1 or OATP1B3. medchemexpress.comarctomsci.compsu.edunih.gov Furthermore, in vitro studies using human liver microsomes indicated that this compound does not competitively inhibit the five major cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4) at concentrations up to 50 µM, nor does it cause time-dependent inactivation of these enzymes. tandfonline.comnih.govmedchemexpress.comarctomsci.comtandfonline.com This suggests a low potential for cytochrome P450-mediated drug interactions.
Oral Bioavailability and Dose Dependence
In Vivo Studies
In vivo studies have been conducted in various preclinical species to assess the pharmacokinetic profile and biological activity of this compound. Pharmacokinetic studies in Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys demonstrated generally favorable properties. tandfonline.comnih.govarctomsci.comtandfonline.com Systemic plasma clearance after intravenous administration was low in these species, resulting in plasma half-lives greater than 5 hours. tandfonline.comnih.govarctomsci.comtandfonline.com Moderate to high oral bioavailability was observed in rats (43-80%), dogs (45%), and monkeys (26%). tandfonline.comnih.govarctomsci.comtandfonline.com this compound was found to be highly bound to plasma proteins (>97%) in rat, dog, monkey, and human plasma. tandfonline.comnih.govtandfonline.com
The principal route of clearance in rats and dogs was renal and biliary excretion of unchanged drug, consistent with its resistance to metabolism in liver microsomes and hepatocytes from preclinical species and humans. tandfonline.comnih.govtandfonline.com Studies in bile duct-exteriorized rats suggested the involvement of enterohepatic recirculation in its disposition. psu.edunih.gov The observation that this compound pharmacokinetics were largely unaltered in Mrp2-deficient rats indicated that compromised biliary clearance was compensated by increased urinary clearance. psu.edunih.gov
In terms of in vivo biological activity, this compound has been shown to inhibit antigen-induced pulmonary eosinophil influx in cynomolgus monkeys in a dose-dependent manner. caymanchem.comszabo-scandic.com This finding supports its potential relevance in inflammatory conditions, particularly those involving eosinophils.
Rationale for Selective Pde4d Inhibition
The development and investigation of selective PDE4D inhibitors like CP671305 are driven by the desire to dissect the specific roles of PDE4 subtypes and potentially develop therapeutics with improved efficacy and reduced side effects compared to pan-PDE4 inhibitors. nih.govnih.gov While early research suggested PDE4D inhibition might contribute to emesis, further investigation with selective tools is crucial to fully understand its complex physiological functions. mdpi.comnih.gov
Selective PDE4D inhibitors can serve as valuable pharmacological tools to delineate the specific contributions of this isoform to various cellular processes and disease states. nih.gov By selectively modulating PDE4D activity, researchers can gain insights into its role in compartmentalized cAMP signaling and its interactions with other signaling pathways. pnas.orgnih.govmdpi.com This targeted approach can help clarify whether inhibiting or modulating PDE4D activity holds therapeutic potential in specific conditions, or if avoiding its inhibition is necessary to mitigate adverse effects. The research conducted with this compound contributes to this broader effort to understand the nuanced roles of individual PDE4 subtypes.
Toxicology and Safety Assessment of Cp671305
Preclinical Toxicology Studies
Preclinical toxicology studies are conducted to identify potential hazards before a compound is tested in humans. These studies typically involve administering the compound to animal models to assess its effects on various organ systems over different durations.
Chronic Toxicology Findings (e.g., Arteriopathy in Rats)
Chronic toxicity studies in rats have revealed specific findings related to CP671305. Notably, these studies identified a novel arteriopathy in rats. caymanchem.com This finding from chronic exposure in an animal model is a significant observation in the toxicological profile of this compound.
Implications for Human Safety Assessment
The preclinical toxicology findings, such as the arteriopathy observed in chronic rat studies, have important implications for the human safety assessment of this compound. caymanchem.cominvivochem.cn Understanding the nature and mechanism of this preclinical toxicity is crucial for evaluating the potential risks in humans. These findings necessitate careful consideration during the translation of preclinical data to potential human exposure scenarios and inform the design of further safety evaluations. caymanchem.cominvivochem.cn
Safety Pharmacology and Risk Assessment
Safety pharmacology studies are designed to evaluate the potential for non-therapeutic effects of a compound on vital physiological functions, such as the cardiovascular, respiratory, and central nervous systems. Risk assessment integrates findings from toxicology and safety pharmacology studies to estimate the likelihood and severity of potential adverse effects in humans. The safety pharmacology and risk assessment for compounds like this compound, particularly as an Aurora kinase inhibitor, involve evaluating potential off-target effects and understanding the relationship between exposure and observed toxicities. invivochem.cn The unique preclinical findings, such as the arteriopathy, contribute significantly to the complexity of the risk assessment process. caymanchem.cominvivochem.cn
Translational Research and Clinical Development of Cp671305
Transition from Preclinical to Clinical Studies
The transition of a compound from preclinical research to clinical studies in humans is a pivotal step in the drug development pathway. This transition is contingent upon demonstrating a favorable profile in extensive preclinical studies, which provide essential data regarding the compound's potential efficacy, pharmacokinetics, and initial safety in animal models.
For CP671305, a potent and selective inhibitor of phosphodiesterase 4 (PDE4) subtype D, preclinical studies were conducted in several animal species, including Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys, to characterize its disposition and support its selection for further development tandfonline.comtandfonline.comnih.gov. These studies aimed to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound tandfonline.comtandfonline.comnih.gov.
Key preclinical findings indicated generally favorable pharmacokinetic properties across the examined species tandfonline.comtandfonline.comnih.gov. Systemic plasma clearance following intravenous administration was observed to be low in rats, dogs, and monkeys, resulting in plasma half-lives exceeding 5 hours tandfonline.comtandfonline.comnih.gov. Moderate to high oral bioavailability was noted in rats (43–80%), dogs (45%), and monkeys (26%) tandfonline.comtandfonline.comnih.gov. In rats, oral pharmacokinetics were dose-dependent within the studied range tandfonline.comtandfonline.com. This compound demonstrated high plasma protein binding, exceeding 97% in rat, dog, monkey, and human plasma tandfonline.comtandfonline.comnih.gov. The primary route of clearance in rats and dogs involved renal and biliary excretion of the unchanged drug, consistent with the compound's resistance to metabolism in hepatocytes and liver microsomes from preclinical species and humans tandfonline.comtandfonline.comnih.gov. Furthermore, this compound did not exhibit competitive inhibition or time-dependent inactivation of major cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4) at tested concentrations tandfonline.comtandfonline.comnih.gov.
Clinical Trial Phases (Phase I Investigations)
Following successful completion of preclinical studies, compounds may progress to clinical trials in humans, which are typically conducted in a series of phases. This compound advanced into Phase I clinical studies karger.comkarger.com. Phase I trials represent the initial introduction of an investigational new drug into humans tracercro.com. These early-phase studies are crucial for gathering preliminary data on how the drug is tolerated and processed by the human body ecrin.orggustaveroussy.fr.
Phase I trials typically involve a small number of healthy volunteers or, in some cases, patients with the target condition ecrin.orggustaveroussy.fr. The design of Phase I studies often includes dose escalation protocols, such as Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies, to evaluate the effects of increasing doses profil.comtracercro.com.
This compound was developed by Pfizer and progressed into Phase I clinical studies based on its selectivity for PDE4D, an isotype believed to be predominant in human eosinophils karger.com. However, this compound was subsequently discontinued (B1498344) during Phase I clinical studies karger.comkarger.com.
Objectives of Early Phase Clinical Trials
The primary objectives of early phase clinical trials, including Phase I studies, are multifaceted and focus on characterizing the investigational product in humans for the first time tracercro.comecrin.orggustaveroussy.frfda.gov. A key objective is the assessment of safety and tolerability, which involves identifying potential adverse reactions and understanding their nature and frequency ecrin.orgfda.gov. While safety is paramount, early phase trials also aim to understand the drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) tracercro.comecrin.org.
Specific objectives often include determining the absorption, distribution, metabolism, and excretion (ADME) of the compound in humans tracercro.com. Early phase trials also seek to establish dose-response relationships and identify a dose range that can be further investigated in later phases tracercro.comecrin.org. For some products, particularly in oncology, Phase 0 studies might precede Phase I to quickly assess if an agent modulates its target in a tumor ecrin.orgcancer.gov. The data collected in early phase trials on safety and dosing are intended to inform the design of subsequent Phase II studies tracercro.com. Exploratory assessments of activity or efficacy may also be included in the objectives, although these are usually not the primary focus fda.gov.
Data Collection and Analysis in Clinical Development
Effective data collection and analysis are fundamental to the conduct of clinical trials across all phases, including early clinical development novotech-cro.comiconplc.com. Clinical Data Management (CDM) is a critical process that ensures the collection, cleaning, and management of subject data in compliance with regulatory standards novotech-cro.comiconplc.comprorelixresearch.com. CDM activities are integral throughout the clinical trial lifecycle, from study design and planning through data collection, validation, monitoring, analysis, and regulatory submissions prorelixresearch.com.
The process involves developing a comprehensive Data Management Plan (DMP) that outlines the procedures for data handling novotech-cro.com. Data are collected through various means, including electronic data capture (EDC) systems, which have largely replaced traditional paper-based methods novotech-cro.comiconplc.comiqvia.com. EDC systems facilitate electronic data entry, validation, and monitoring, often incorporating built-in validation checks to enhance accuracy and completeness novotech-cro.comiconplc.com.
Data management teams are responsible for ensuring the integrity, quality, and reliability of the collected data novotech-cro.comiconplc.com. This includes data cleaning, validation, and standardization to ensure consistency and compliance with regulatory requirements and data standards such as those developed by the Clinical Data Interchange Standards Consortium (CDISC) novotech-cro.comprorelixresearch.comtransceleratebiopharmainc.com. Data review and analysis involve mapping and analyzing data trends and outcomes novotech-cro.com. Ultimately, the collected and cleaned data are prepared in standardized formats for submission to regulatory authorities and for statistical analysis prorelixresearch.com. Robust data management practices are essential for supporting regulatory submissions and enabling efficient data analysis to derive valuable insights from clinical trials novotech-cro.comiconplc.comtransceleratebiopharmainc.com.
Considerations for Future Clinical Development
While this compound's clinical development was discontinued in Phase I karger.com, general considerations for the future clinical development of investigational compounds are crucial for increasing the likelihood of success. These considerations encompass optimizing study design, leveraging technological advancements, adapting to evolving regulatory landscapes, and enhancing data management practices tracercro.comecrin.orgfda.govadvarra.comiqvia.com.
Optimizing the design of early-phase trials is essential to efficiently gather data on pharmacokinetics, pharmacodynamics, and potential activity to inform later-phase studies tracercro.comfda.gov. This includes careful consideration of dose selection and escalation strategies tracercro.comecrin.org.
The future of clinical development is increasingly influenced by technology and digital transformation advarra.comiqvia.com. Leveraging advanced digital tools for data tracking, reporting, and analysis can enhance efficiency and transparency advarra.com. Real-time data collection and the use of predictive analytics are becoming more integrated into clinical trial management iqvia.comappliedclinicaltrialsonline.com. Decentralized clinical trial models, enabled by technology, offer new approaches to patient engagement and data collection iqvia.com.
Adapting to evolving regulatory requirements is another key consideration advarra.com. Regulatory science plays a vital role in modernizing the science behind the development and regulation of medical products c-path.orgfda.govucsf.edu. Staying abreast of guidance from regulatory bodies like the FDA and EMA is essential for successful drug development pacific.edu.
Furthermore, enhancing data management practices, including the implementation of robust quality assurance measures and the use of standardized data formats, is critical for ensuring data integrity and facilitating regulatory reviews novotech-cro.comiconplc.comprorelixresearch.comtransceleratebiopharmainc.comadvarra.com.
In the context of PDE4 inhibitors, the discontinuation of this compound in Phase I due to dose-limiting issues, potentially linked to PDE4D selectivity, suggests that future development in this class may require focusing on inhibitors with different isotype selectivity profiles to potentially improve tolerability karger.com. This highlights the importance of understanding the role of specific isotypes in both therapeutic effect and adverse events for future development considerations.
Regulatory Science and Drug Development Processes
Regulatory science is a critical discipline that underpins the entire drug development process c-path.orgfda.govucsf.edu. It involves the development of new tools, standards, and approaches to assess the quality, safety, and efficacy of medicinal products c-path.orgfda.goveuropa.eu. Regulatory bodies like the FDA and EMA actively engage in regulatory science to facilitate the development of new drugs and ensure they meet the necessary standards for approval fda.goveuropa.eu.
Regulatory science informs regulatory decision-making throughout the lifecycle of a medicine, from preclinical research through clinical trials and post-market surveillance europa.eu. It encompasses various scientific disciplines and contributes to the establishment of regulatory guidelines and policies europa.eu.
A key aspect of regulatory science in drug development is the emphasis on data quality and integrity novotech-cro.comiconplc.com. Regulatory authorities require sponsors to maintain complete and accurate records of all clinical trial data, which are subject to inspection and audit novotech-cro.comiconplc.com. The use of standardized data formats, such as those promoted by CDISC, is encouraged to facilitate the exchange and submission of clinical research data to regulatory agencies prorelixresearch.comtransceleratebiopharmainc.com.
Future Directions and Research Gaps for Cp671305
Exploring Novel Therapeutic Applications and Combination Therapies
Future research directions for compounds like CP671305 involve exploring their potential in a wider range of therapeutic areas beyond their initial investigation. Selective PDE4B/D inhibitors, as an emerging class, are being explored for their potential high clinical efficacy across various conditions. This opens avenues for new clinical applications in inflammatory and fibrotic diseases, and potentially cardiometabolic disorders. wikipedia.org Research suggests the potential utility of PDE4 inhibitors in neurological and psychiatric conditions, including Alzheimer's disease, Fragile X syndrome, autism, and schizophrenia. wikipedia.orgguidetoimmunopharmacology.org The mechanism of action of PDE4 inhibitors, which involves increasing cyclic adenosine (B11128) monophosphate (cAMP) levels, is relevant to neuronal function and inflammatory processes implicated in these disorders. guidetoimmunopharmacology.org
Combination therapy represents another significant area for future exploration. While the specific combination of this compound with other agents requires further investigation, the concept of combining PDE4 inhibitors with other therapeutic modalities is being actively researched. For instance, studies are exploring the combination of PDE4 and PDE2 inhibitors to potentially enhance treatment effects in brain disorders by targeting different brain regions. guidetoimmunopharmacology.org The potential for combination therapy in asthma with CP-671305 has also been noted. guidetopharmacology.org The broader field of combination therapies, particularly in complex diseases like cancer, highlights the rationale for exploring multi-agent approaches to address disease heterogeneity and overcome resistance mechanisms. Research into combination therapies for other conditions, such as resistant bacterial infections and neuropathic pain, underscores the general interest in leveraging synergistic effects to improve treatment outcomes. nih.govinvivochem.cn
Advanced Mechanistic Studies and Biomarker Identification
A deeper understanding of the precise mechanisms through which this compound and other PDE4D inhibitors exert their effects is crucial for optimizing their therapeutic use. This includes advanced mechanistic studies focusing on the role of specific PDE4D isoforms. Research indicates that targeting specific PDE4D isoforms may lead to improved treatment efficacy and a better safety profile. wikipedia.org Investigating how PDE4D isoform expression and DNA methylation are altered in disease states and their correlation with pathology and cognitive impairment represents a key research gap. wikipedia.org
The identification of reliable biomarkers is another critical future direction. Biomarkers can play a vital role in the diagnosis, prognosis, and monitoring of diseases, as well as in predicting response to therapy. nih.gov Research efforts are aimed at identifying novel biomarkers with both diagnostic and therapeutic value. nih.gov The link between PDE4 inhibition research and biomarker identification is recognized. guidetopharmacology.org Further studies are needed to identify biomarkers that can predict which patients are most likely to respond to this compound or other PDE4D inhibitors.
Understanding the pharmacokinetic profile of this compound, including its interactions with drug transporters, is also an area of ongoing mechanistic study. Research has examined the pharmacokinetics of CP-671305 and its interactions with transporters, highlighting the complexity of drug disposition. fda.gov Such studies contribute to a more complete mechanistic picture of how the compound behaves within biological systems.
Development of Next-Generation PDE4D Inhibitors
The development of next-generation PDE4D inhibitors is a significant focus in the field, driven by the aim to improve upon the efficacy and tolerability of earlier compounds. The emergence of selective PDE4B/D inhibitors represents a key advancement, moving beyond pan-PDE4 inhibition to target specific subtypes believed to be more relevant to inflammatory processes. wikipedia.orgnih.govcenmed.com This selectivity is hypothesized to lead to higher efficacy in treating immune diseases compared to less selective inhibitors. nih.gov
Despite the potential of PDE4 inhibitors, their clinical development has historically faced challenges, particularly concerning adverse effects. wikipedia.org This underscores the need for developing compounds with improved tolerability profiles while maintaining or enhancing therapeutic efficacy. Next-generation inhibitors are being designed with greater selectivity for PDE4B/D subtypes to potentially achieve this balance. wikipedia.org Examples of such next-generation inhibitors are currently in clinical development for various indications, including diseases of the lung, brain, and skin. wikipedia.org The development of targeted delivery methods, such as inhaled formulations for respiratory conditions, also represents an approach to improve the therapeutic index of PDE4 inhibitors. guidetopharmacology.org
Pharmacogenomic and Personalized Medicine Approaches
The application of pharmacogenomics and personalized medicine principles is increasingly recognized as essential for optimizing drug therapy, including treatment with PDE4D inhibitors. Personalized medicine aims to tailor prevention and treatment strategies based on an individual's unique characteristics, including their genetic makeup. newdrugapprovals.orgfishersci.ca Pharmacogenomics specifically studies how genetic variations influence drug response, safety, and efficacy. newdrugapprovals.orgnih.gov
For PDE4D inhibitors like this compound, pharmacogenomic research can help predict individual responses to treatment, identify patients at higher risk of adverse effects, and potentially guide optimal dosing strategies. Functional variations in genes have been shown to significantly impact drug-related outcomes. fda.gov Future research should focus on identifying specific genetic markers that correlate with response to this compound or other PDE4D inhibitors.
Q & A
Q. Basic Research Focus
- Storage : Store powder at -20°C (3 years) and solvent solutions at -80°C (1 year) to prevent degradation .
- Purity Verification : Use HPLC (>99% purity) and lot-specific certificates of analysis .
- Dose Calibration : Validate stock concentrations spectrophotometrically before in vivo administration .
How should researchers optimize this compound's oral bioavailability in preclinical studies?
Q. Advanced Research Focus
- Formulation : Use solubilizing agents (e.g., cyclodextrins) or lipid-based carriers to enhance absorption .
- Pharmacokinetic Parameters : Measure Cmax, Tmax, and half-life in plasma via LC-MS/MS .
- Food Effects : Conduct fasting vs. fed state comparisons to assess dietary impacts on bioavailability .
What methodological approaches are recommended for analyzing this compound's metabolic stability?
Q. Advanced Research Focus
- In Vitro Systems : Use liver microsomes (human/rodent) to quantify metabolic clearance rates. Monitor CYP450 interactions via inhibition assays .
- Metabolite Identification : Apply high-resolution mass spectrometry (HRMS) to characterize phase I/II metabolites .
- Cross-Species Comparison : Compare metabolic pathways in human vs. animal models to predict clinical translatability .
How can structural modifications to this compound improve target engagement while reducing off-target effects?
Q. Advanced Research Focus
- Rational Design : Use X-ray crystallography or molecular docking to map this compound-PDE4-D binding interactions .
- SAR Studies : Synthesize analogs with substitutions at the fluorine or carboxyl groups; test inhibitory potency against PDE4-D vs. other isoforms .
- Selectivity Index : Calculate ratios of IC50 values (PDE4-D vs. off-target PDEs) to prioritize candidates .
What statistical methods are appropriate for dose-response studies involving this compound?
Q. Basic Research Focus
- Dose-Response Curves : Fit data using nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 .
- Statistical Tests : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For small samples, use non-parametric tests (e.g., Kruskal-Wallis) .
- Power Analysis : Predefine sample sizes to ensure sufficient statistical power (α=0.05, β=0.2) .
How should researchers address potential batch-to-batch variability in this compound?
Q. Basic Research Focus
- Quality Control : Require certificates of analysis (CoA) for each batch, including HPLC traces and mass spectrometry data .
- In-House Validation : Re-test purity and potency upon receipt using validated protocols .
- Documentation : Maintain detailed logs of batch numbers, storage conditions, and experimental outcomes .
What in vitro models are most suitable for preliminary screening of this compound's anti-inflammatory effects?
Q. Basic Research Focus
- Cell-Based Assays : Use LPS-stimulated macrophages (e.g., THP-1 cells) to measure TNF-α suppression via ELISA .
- cAMP Quantification : Employ ELISA or FRET-based biosensors to confirm PDE4-D inhibition .
- Counter-Screening : Test cytotoxicity (e.g., MTT assay) to rule out non-specific effects .
How can researchers validate this compound's target specificity in complex biological systems?
Q. Advanced Research Focus
- CRISPR/Cas9 Knockouts : Generate PDE4-D-deficient cell lines to confirm on-target effects .
- Chemical Proteomics : Use affinity-based pull-down assays with this compound-linked beads to identify interacting proteins .
- Transcriptomic Profiling : Compare gene expression changes (e.g., inflammatory markers) in wild-type vs. PDE4-D-inhibited systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
